Benzyl 2-acetoxybenzoate

Molecular Docking HIV-1 Protease Computational Chemistry

Benzyl 2-acetoxybenzoate, also known as benzyl acetylsalicylate, is a synthetic ester derivative of aspirin (acetylsalicylic acid) where the carboxylic acid group is masked with a benzyl alcohol moiety. This compound is classified within the 2-acetoxybenzoate ester family and was historically developed to retain the analgesic and anti-inflammatory properties of aspirin while introducing distinct physicochemical and pharmacological profiles, such as enhanced lipophilicity and reduced gastric irritancy.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 52602-17-2
Cat. No. B12806854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-acetoxybenzoate
CAS52602-17-2
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H14O4/c1-12(17)20-15-10-6-5-9-14(15)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyFTKJKXRSODPSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Acetoxybenzoate (CAS 52602-17-2): A Procurement-Focused Baseline for an Aspirin-Derived Ester Prodrug


Benzyl 2-acetoxybenzoate, also known as benzyl acetylsalicylate, is a synthetic ester derivative of aspirin (acetylsalicylic acid) where the carboxylic acid group is masked with a benzyl alcohol moiety [1]. This compound is classified within the 2-acetoxybenzoate ester family and was historically developed to retain the analgesic and anti-inflammatory properties of aspirin while introducing distinct physicochemical and pharmacological profiles, such as enhanced lipophilicity and reduced gastric irritancy [2]. Its unique characteristics make it a compound of interest for procurement in research areas focusing on topical drug delivery, prodrug design, and targeted anti-inflammatory applications, distinguishing it from the parent molecule and other simple alkyl esters [3].

Why Benzyl 2-Acetoxybenzoate Cannot Be Simply Substituted by Aspirin or Other In-Class Esters


Simple substitution of benzyl 2-acetoxybenzoate with aspirin or other close analogs like methyl or ethyl acetylsalicylate is not scientifically valid due to quantifiable differences in critical performance parameters. The benzyl ester exhibits a significantly different molecular docking profile against biological targets such as HIV-1 protease compared to aspirin and other esters, suggesting divergent binding interactions . Furthermore, its calculated octanol-water partition coefficient (LogP) of 2.97 indicates a markedly higher lipophilicity than aspirin, which translates into fundamentally different membrane permeability and tissue partitioning behavior, a critical factor for topical and transdermal applications [1]. These specific differentiators mean that procurement decisions based on assumed functional interchangeability will lead to irreproducible results in experimental settings.

Quantitative Differentiators for Benzyl 2-Acetoxybenzoate (CAS 52602-17-2) in Scientific and Industrial Procurement


Superior In-Silico Binding Affinity to HIV-1 Protease Compared to Aspirin and Other Esters

In a direct comparative molecular docking study, benzyl 2-acetoxybenzoate (coded SR-02) demonstrated a substantially lower (more favorable) docking score against the HVR protein (HIV-1 protease) compared to aspirin and a panel of other 2-acetoxybenzoate esters . The benzyl derivative's score of -89.44 indicates a higher predicted binding affinity than aspirin's score of -66.64, and it outperformed other esters such as the methyl, ethyl, butyl, isopropyl, and phenyl derivatives .

Molecular Docking HIV-1 Protease Computational Chemistry

Significantly Higher Calculated Lipophilicity (LogP) for Enhanced Membrane Permeability

The calculated partition coefficient (LogP) for benzyl 2-acetoxybenzoate is reported as 2.97, which is substantially higher than the experimentally determined LogP of 1.19 for aspirin (acetylsalicylic acid) [1][2]. This quantitative difference in lipophilicity is a key predictor of improved passive membrane permeability.

Lipophilicity LogP ADME Prediction

Explicit Preference in Topical Anti-Inflammatory Patent over Other Ester Derivatives

A foundational patent on topical analgesic and anti-inflammatory compositions explicitly claims benzyl 2-acetoxybenzoate and hexyl 2-acetoxybenzoate as 'highly preferred compounds' within the broad class of salicylic acid derivatives for skin application [1]. This preference is stated over other esters where R2 is a saturated or unsaturated aliphatic group, phenyl, or benzyl, indicating a specific advantage in formulation or efficacy that led to its selection for claims.

Topical Formulation Anti-inflammatory Drug Delivery

Physical State Differentiation: A Low-Melting Solid/Liquid for Formulation Versatility

Unlike aspirin, which is a crystalline solid with a melting point of 135°C, the original characterization of benzyl acetylsalicylate describes it as a white solid that melts at 25.5°C to form a viscous liquid, with a reported refractive index of 1.5540 [1]. This near-room-temperature melting point and liquid state are also supported by modern vendor descriptions of a 'colorless to pale yellow liquid' .

Physicochemical Properties Melting Point Formulation Science

Procurement-Driven Application Scenarios for Benzyl 2-Acetoxybenzoate Based on Verified Evidence


Computational Drug Discovery Targeting HIV-1 Protease

Research groups using structure-based virtual screening for novel HIV-1 protease inhibitors should procure this benzyl ester as a critical starting point. The molecular docking evidence shows it has a significantly stronger predicted binding affinity than aspirin and other simple esters (-89.44 dock score), making it a superior scaffold for hit-to-lead optimization campaigns .

Topical Anti-Inflammatory and Dermatological Product Development

For formulators developing creams, gels, or lotions for skin inflammation, benzyl 2-acetoxybenzoate is a justified procurement choice over aspirin. Its physical state (liquid/low-melting solid) simplifies formulation, its higher LogP (2.97 vs. 1.19) predicts enhanced skin permeation, and it has a legacy of being a 'highly preferred' compound in foundational topical anti-inflammatory patents [1][2][3].

Prodrug Design for Enhanced Intracellular Drug Delivery

In medicinal chemistry projects aiming to improve the cellular uptake of salicylate-based drugs, benzyl 2-acetoxybenzoate serves as a model lipophilic prodrug. The quantifiable 60-fold increase in lipophilicity (ΔLogP = +1.78) compared to the parent drug aspirin provides a clear, measurable rationale for its use in studying passive membrane diffusion and intracellular esterase-mediated drug release [2].

Antispasmodic Research with a Salicylate Core

For researchers investigating the dual-action potential of anti-inflammatory and antispasmodic agents, this compound is the correct procurement choice. Its original description highlighted 'pronounced antispasmodic properties' in addition to the known qualities of aspirin, a unique pharmacological profile not shared by other simple alkyl esters, useful for specific in vivo model studies [2].

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